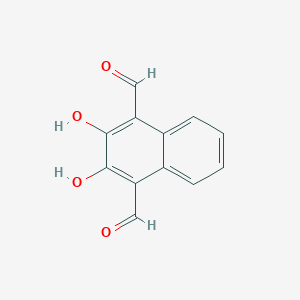

2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde

Description

Properties

IUPAC Name |

2,3-dihydroxynaphthalene-1,4-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O4/c13-5-9-7-3-1-2-4-8(7)10(6-14)12(16)11(9)15/h1-6,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJAASVGCSYYWPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=C2C=O)O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650714 | |

| Record name | 2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103860-60-2 | |

| Record name | 2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,3-dihydroxynaphthalene-1,4-dicarbaldehyde, a valuable building block in medicinal chemistry and materials science. This document details the primary synthetic pathway, potential alternative methods, experimental protocols, and relevant quantitative data.

Introduction

This compound (CAS No. 103860-60-2) is an aromatic dialdehyde featuring a naphthalene core substituted with two hydroxyl and two formyl groups.[1][2] This substitution pattern makes it a versatile precursor for the synthesis of more complex molecules, including Schiff bases, macrocycles, and heterocyclic compounds, which are of significant interest in drug discovery and the development of novel materials. The strategic placement of the functional groups allows for a variety of chemical transformations, making it a key intermediate for creating targeted molecular architectures.

Primary Synthesis Pathway: Double Reimer-Tiemann Formylation

The most direct and established method for the synthesis of this compound is through the double formylation of 2,3-dihydroxynaphthalene. The Reimer-Tiemann reaction is a well-documented method for the ortho-formylation of phenols and is highly applicable in this case.[3][4][5][6][7][8] The reaction proceeds via an electrophilic substitution of the electron-rich naphthalene ring with dichlorocarbene, which is generated in situ from chloroform and a strong base.[4]

Reaction Scheme

The overall reaction can be depicted as follows:

Caption: Double Reimer-Tiemann formylation of 2,3-dihydroxynaphthalene.

Proposed Experimental Protocol

While a specific protocol for the double formylation of 2,3-dihydroxynaphthalene is not extensively reported, the following procedure is adapted from the well-established method for the mono-formylation of β-naphthol and is expected to yield the desired product.[9] Optimization of reagent stoichiometry and reaction time may be necessary to maximize the yield of the dicarbaldehyde.

Materials:

-

2,3-Dihydroxynaphthalene

-

Ethanol (95%)

-

Sodium hydroxide (NaOH)

-

Chloroform (CHCl₃)

-

Hydrochloric acid (HCl)

-

Deionized water

Procedure:

-

In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, dissolve 2,3-dihydroxynaphthalene in 95% ethanol.

-

With stirring, add a concentrated aqueous solution of sodium hydroxide.

-

Heat the mixture to 70-80 °C using a water bath.

-

Add chloroform dropwise from the dropping funnel at a rate that maintains a gentle reflux. An excess of chloroform and sodium hydroxide compared to the substrate will be required to favor diformylation.

-

After the addition of chloroform is complete, continue stirring the reaction mixture at reflux for several hours to ensure the completion of the reaction.

-

Cool the reaction mixture and remove the excess ethanol and chloroform by distillation.

-

Acidify the remaining aqueous solution with dilute hydrochloric acid until it is acidic to litmus paper.

-

The crude product will precipitate out of the solution. Collect the solid by filtration and wash it with cold water.

-

Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or acetic acid.

Quantitative Data

| Compound | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) |

| 2,3-Dihydroxynaphthalene | 92-44-4 | C₁₀H₈O₂ | 160.17 |

| This compound | 103860-60-2 | C₁₂H₈O₄ | 216.19 |

Alternative Synthesis Pathways

While the Reimer-Tiemann reaction is the most probable route, other formylation methods could potentially be employed for the synthesis of this compound.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is another common method for the formylation of electron-rich aromatic compounds.[10][11][12][13] This reaction typically utilizes a Vilsmeier reagent, which is formed from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[13]

Caption: Vilsmeier-Haack formylation of 2,3-dihydroxynaphthalene.

The advantage of the Vilsmeier-Haack reaction is that it often proceeds under milder conditions than the Reimer-Tiemann reaction. However, its effectiveness for the double formylation of 2,3-dihydroxynaphthalene would need to be experimentally verified.

Duff Reaction

The Duff reaction is a formylation method that uses hexamethylenetetramine as the formylating agent, typically in the presence of an acid catalyst.[14][15][16] While it is used for the ortho-formylation of phenols, it is generally considered to be less efficient than the Reimer-Tiemann or Vilsmeier-Haack reactions, often resulting in lower yields.[16]

Caption: Duff formylation of 2,3-dihydroxynaphthalene.

Experimental Workflow Overview

The general workflow for the synthesis and purification of this compound is outlined below.

Caption: General experimental workflow for synthesis and purification.

Conclusion

The synthesis of this compound is most practically achieved through a double Reimer-Tiemann formylation of 2,3-dihydroxynaphthalene. While a specific, optimized protocol for this diformylation is not widely published, established procedures for similar mono-formylations of naphthols provide a strong foundation for its successful synthesis. Alternative methods such as the Vilsmeier-Haack and Duff reactions present other potential synthetic routes that may warrant investigation for optimization of yield and reaction conditions. This guide provides the necessary theoretical and practical framework for researchers to undertake the synthesis of this important chemical intermediate.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 103860-60-2 [sigmaaldrich.com]

- 3. REIMER TIEMANN REACTION: A USEFUL METHOD FOR AROMATIC FORMYLATION – My chemistry blog [mychemblog.com]

- 4. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 5. synarchive.com [synarchive.com]

- 6. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 11. ijpcbs.com [ijpcbs.com]

- 12. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 13. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 14. Duff reaction - Wikipedia [en.wikipedia.org]

- 15. scholarworks.uni.edu [scholarworks.uni.edu]

- 16. US3833660A - Process for making aromatic aldehydes - Google Patents [patents.google.com]

An In-depth Technical Guide on the Chemical Properties of 2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde (CAS Number: 103860-60-2). The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on presenting quantitative data, detailed experimental protocols, and logical workflows.

Chemical and Physical Properties

This compound, also known as 2,3-dihydroxy-1,4-naphthalenedicarbaldehyde, is a functionalized naphthalene derivative. Limited experimental data is publicly available for its physical properties. The majority of readily accessible information pertains to its role as a monomer in the synthesis of covalent organic frameworks (COFs).

Table 1: General and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 103860-60-2 | [1][2] |

| Molecular Formula | C₁₂H₈O₄ | [2] |

| Molecular Weight | 216.19 g/mol | [2] |

| IUPAC Name | 2,3-dihydroxy-1,4-naphthalenedicarbaldehyde | |

| Physical Form | Solid | |

| Purity | ≥97% | |

| Storage Temperature | 2-8°C under inert atmosphere |

Synthesis and Characterization

The synthesis of this compound has been reported in the supporting information for a study on covalent organic frameworks. The procedure involves the formylation of 2,3-naphthalenediol.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the supporting information of a study on covalent organic frameworks for proton conduction.[3]

Materials:

-

2,3-naphthalenediol (540 mg, 3.375 mmol)

-

Formamidine acetate (2.81 g, 27 mmol)

-

Acetic anhydride (5.1 mL, 54 mmol)

-

Dioxane (150 mL)

-

Water (80 mL)

-

1 M Hydrochloric acid solution (80 mL)

-

Dichloromethane

-

Hexanes

Procedure:

-

A mixture of formamidine acetate (2.81 g, 27 mmol) and dioxane (150 mL) is placed in a round bottom flask and stirred while gradually increasing the temperature to 95 °C.[3]

-

Acetic anhydride (5.1 mL, 54 mmol) is added to the flask, and stirring is continued until all the formamidine acetate has completely dissolved.[3]

-

2,3-naphthalenediol (540 mg, 3.375 mmol) is then added, and the flask is sealed. The reaction mixture is maintained at this temperature for two days.[3]

-

After cooling to room temperature, the solvent is evaporated under reduced pressure at 60 °C.[3]

-

Water (80 mL) is added to the residue, and the mixture is stirred for 4 hours at 60 °C.[3]

-

A 1 M hydrochloric acid solution (80 mL) is subsequently added, and the mixture is stirred for an additional 18 hours.[3]

-

The resulting precipitate is collected by filtration and washed with hexanes.[3]

-

The crude product is purified by column chromatography using 100% dichloromethane as the eluent to yield a pure yellow powder (345.6 mg, 1.586 mmol, 47% yield).[3]

Spectral Data

Table 2: NMR Spectral Data for this compound

| Spectrum | Solvent | Chemical Shift (δ ppm) |

| ¹H NMR | (Not Specified) | 11.59, 10.76, 9.14, 7.36 |

| ¹³C NMR | DMSO | 194.59, 154.70, 126.74, 125.84, 122.74, 117.49 |

Source:[3]

Reactivity and Applications

The primary documented application of this compound is as a monomer in the synthesis of covalent organic frameworks (COFs).[3][4] The presence of two hydroxyl groups and two aldehyde functionalities allows for the formation of porous, crystalline polymers through condensation reactions with appropriate linker molecules. These COFs, such as 2,3-DHNA-TA, exhibit hexagonal pores and form wide hydrophilic bands, making them suitable for applications like proton conduction.[3][4]

The aldehyde and hydroxyl groups also suggest potential reactivity in various organic transformations, including condensation reactions, Schiff base formation, and electrophilic aromatic substitution, although specific studies on these reactions for this molecule are not widely reported.

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity or the involvement of this compound in any signaling pathways. Research on the biological effects of naphthalene derivatives is extensive; however, studies specifically investigating the dicarbaldehyde derivative are lacking. The presence of the dihydroxy and dialdehyde functionalities suggests potential for various biological interactions, but this remains an area for future investigation.

Visualizations

Synthesis Workflow

The synthesis of this compound can be visualized as a multi-step process involving formylation and subsequent hydrolysis.

Application in Covalent Organic Frameworks

The bifunctional nature of this compound makes it a valuable building block for the construction of porous crystalline materials.

References

- 1. Covalent organic frameworks confining ultra-dense hydrated hydrogen-bond networks for efficient intrinsic proton conduction - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. scbt.com [scbt.com]

- 3. rsc.org [rsc.org]

- 4. Covalent organic frameworks confining ultra-dense hydrated hydrogen-bond networks for efficient intrinsic proton conduction - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

In-Depth Technical Guide to 2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde, a versatile organic compound with significant potential in the development of advanced materials. This document details its chemical and physical properties, outlines a key synthesis protocol, and explores its primary application in the formation of Covalent Organic Frameworks (COFs).

Chemical Identification and Properties

This compound is a symmetrical aromatic compound characterized by a naphthalene core substituted with two hydroxyl and two aldehyde functional groups. These reactive groups make it a valuable building block in organic synthesis.

| Property | Value | Source |

| CAS Number | 103860-60-2 | [1][2] |

| Molecular Formula | C₁₂H₈O₄ | [1] |

| Molecular Weight | 216.19 g/mol | [2] |

| Physical Form | Solid | [1] |

| Purity | ≥ 97% | [1] |

| Storage Temperature | 2-8°C under inert atmosphere | [1] |

Further quantitative data such as melting point, boiling point, and solubility are not consistently reported in publicly available literature and should be determined empirically.

Synthesis Protocol

While various methods for the synthesis of dihydroxynaphthalenes exist, a specific protocol for the formylation of 2,3-dihydroxynaphthalene to yield the target dicarbaldehyde is crucial for its application. The following is a generalized procedure based on common organic synthesis techniques.

Reaction: Formylation of 2,3-Dihydroxynaphthalene.

Reagents and Materials:

-

2,3-Dihydroxynaphthalene

-

A suitable formylating agent (e.g., hexamethylenetetramine in the Duff reaction, or paraformaldehyde)

-

An acidic catalyst (e.g., trifluoroacetic acid, boric acid)

-

An appropriate solvent (e.g., acetic acid, dioxane)

-

Standard laboratory glassware for organic synthesis

-

Purification supplies (e.g., silica gel for column chromatography, recrystallization solvents)

Experimental Procedure (Illustrative):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,3-dihydroxynaphthalene in the chosen solvent.

-

Addition of Reagents: Add the formylating agent and the acidic catalyst to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux and maintain the temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the addition of water or a suitable aqueous solution.

-

Extraction: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Note: The specific molar ratios, reaction times, and purification methods should be optimized for the desired yield and purity.

Application in Covalent Organic Framework (COF) Synthesis

A primary application of this compound is as a monomeric building block in the synthesis of Covalent Organic Frameworks (COFs). COFs are a class of porous crystalline polymers with potential applications in gas storage, catalysis, and sensing. The dialdehyde functionality allows for the formation of imine-linked frameworks through condensation with multi-functional amines.

Experimental Protocol: Synthesis of a COF from this compound and p-Phenylenediamine

This protocol outlines the synthesis of a two-dimensional imine-linked COF.

Reagents and Materials:

-

This compound

-

p-Phenylenediamine

-

A mixture of solvents (e.g., mesitylene, dioxane, and n-butanol)

-

An aqueous acetic acid solution (as a catalyst)

-

Schlenk tube or a similar reaction vessel for solvothermal synthesis

-

Filtration apparatus

-

Washing solvents (e.g., anhydrous acetone, tetrahydrofuran)

Procedure:

-

Preparation of Monomer Solutions: In a Schlenk tube, add this compound and p-phenylenediamine in a stoichiometric ratio (typically 1:1).

-

Addition of Solvents and Catalyst: Add the solvent mixture and the aqueous acetic acid catalyst to the reaction vessel.

-

Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove dissolved gases.

-

Solvothermal Synthesis: Seal the Schlenk tube and heat it in an oven at a specific temperature (e.g., 120°C) for several days.

-

Isolation of the COF: After the reaction is complete, cool the vessel to room temperature. Collect the resulting solid precipitate by filtration.

-

Washing and Activation: Wash the collected solid extensively with anhydrous acetone and tetrahydrofuran to remove any unreacted monomers and residual solvent. Dry the purified COF under vacuum to obtain the final porous material.

Visualizations

Logical Workflow for COF Synthesis

References

Spectroscopic and Synthetic Overview of 2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the available chemical data for 2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde. Due to the limited availability of direct experimental data for this specific molecule in public databases, this document also includes detailed spectroscopic data for its immediate precursor, 2,3-Dihydroxynaphthalene, as a crucial reference point. Furthermore, a proposed synthetic protocol for the target molecule is outlined based on established chemical transformations.

Compound Identification

| Property | Value |

| IUPAC Name | 2,3-dihydroxy-1,4-naphthalenedicarbaldehyde |

| CAS Number | 103860-60-2 |

| Molecular Formula | C₁₂H₈O₄ |

| Molecular Weight | 216.19 g/mol |

Spectroscopic Data for the Precursor: 2,3-Dihydroxynaphthalene

As a reference for researchers, the spectroscopic data for the parent compound, 2,3-Dihydroxynaphthalene (CAS: 92-44-4), is provided below. This data is essential for monitoring the synthesis of the target dicarbaldehyde derivative.

2.1. Infrared (IR) Spectroscopy of 2,3-Dihydroxynaphthalene

The IR spectrum of 2,3-Dihydroxynaphthalene is characterized by the following significant absorption bands:

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 (broad) | O-H stretching (hydroxyl) |

| 3100-3000 | C-H stretching (aromatic) |

| 1600-1450 | C=C stretching (aromatic ring) |

| 1300-1200 | C-O stretching (hydroxyl) |

| 900-700 | C-H bending (out-of-plane) |

2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy of 2,3-Dihydroxynaphthalene

¹H NMR Spectrum (Typical Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.0 | Singlet | 2H | -OH |

| ~7.6 | Multiplet | 2H | Aromatic Protons |

| ~7.2 | Multiplet | 2H | Aromatic Protons |

| ~7.1 | Singlet | 2H | Aromatic Protons |

¹³C NMR Spectrum (Typical Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | C-OH |

| ~128 | Aromatic CH |

| ~126 | Aromatic C (quaternary) |

| ~124 | Aromatic CH |

| ~108 | Aromatic CH |

2.3. Mass Spectrometry of 2,3-Dihydroxynaphthalene

The mass spectrum of 2,3-Dihydroxynaphthalene typically shows a prominent molecular ion peak.

| m/z Value | Assignment |

| 160.17 | [M]⁺ (Molecular Ion) |

Proposed Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is not explicitly available. However, a plausible synthetic route involves the direct formylation of 2,3-Dihydroxynaphthalene. Several standard organic reactions can be adapted for this purpose, including the Reimer-Tiemann, Vilsmeier-Haack, or Duff reactions.[1][2][3][4][5][6][7] These reactions are known to introduce aldehyde groups onto electron-rich aromatic rings like phenols and naphthols.[2][8][9]

3.1. Theoretical Experimental Protocol (Reimer-Tiemann Reaction)

The Reimer-Tiemann reaction introduces a formyl group ortho to a hydroxyl group using chloroform in a basic solution.[1][2][6][10] To achieve diformylation at the 1 and 4 positions of 2,3-Dihydroxynaphthalene, the reaction conditions would need to be optimized.

Materials:

-

2,3-Dihydroxynaphthalene

-

Chloroform (CHCl₃)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Hydrochloric acid (HCl) for acidification

-

Ethyl acetate for extraction

-

Anhydrous sodium sulfate for drying

-

Deionized water

Procedure:

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 2,3-Dihydroxynaphthalene in ethanol.

-

Add a concentrated aqueous solution of sodium hydroxide to the flask and heat the mixture to 60-70°C with vigorous stirring.

-

Add chloroform dropwise from the dropping funnel over a period of 1-2 hours, maintaining a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at the same temperature for several hours to ensure the completion of the reaction.

-

Cool the mixture to room temperature and remove the excess chloroform by distillation.

-

Acidify the remaining aqueous solution with dilute hydrochloric acid until it is acidic to litmus paper. This will precipitate the crude product.

-

Filter the precipitate and wash it with cold water.

-

Further purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

3.2. Proposed Synthetic Pathway Diagram

The following diagram illustrates the proposed synthesis of this compound from 2,3-Dihydroxynaphthalene via a diformylation reaction.

Caption: Proposed synthesis of the target compound.

Logical Workflow for Spectroscopic Analysis

The following workflow outlines the logical steps for the spectroscopic characterization of the synthesized this compound.

Caption: Workflow for spectroscopic analysis.

Disclaimer: The provided synthetic protocol is theoretical and based on general chemical principles. Researchers should conduct their own literature search for any updated or more specific procedures and perform appropriate risk assessments before undertaking any experimental work. The spectroscopic data for 2,3-Dihydroxynaphthalene is provided for reference and may vary depending on the experimental conditions.

References

- 1. REIMER TIEMANN REACTION: A USEFUL METHOD FOR AROMATIC FORMYLATION – My chemistry blog [mychemblog.com]

- 2. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 4. ijpcbs.com [ijpcbs.com]

- 5. Duff Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. Duff reaction - Wikipedia [en.wikipedia.org]

- 9. grokipedia.com [grokipedia.com]

- 10. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

An In-depth Technical Guide on the Molecular Structure of 2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and available physicochemical properties of 2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde (CAS No: 103860-60-2). Due to the limited availability of experimental data for this specific compound, this report also includes data for structurally related analogs, namely 2,3-dihydroxynaphthalene and naphthalene-2,3-dicarbaldehyde, to provide a comparative context for researchers. This guide is intended to serve as a foundational resource for scientists and professionals engaged in research and development involving naphthalene derivatives.

Introduction

This compound is a polycyclic aromatic compound characterized by a naphthalene core substituted with two hydroxyl groups and two aldehyde groups. The presence of these functional groups suggests potential for a range of chemical reactions and biological activities, making it a molecule of interest for further investigation in medicinal chemistry and materials science. This document collates the known structural and physicochemical data for this compound and its close analogs.

Molecular Structure and Physicochemical Properties

The fundamental properties of this compound are summarized in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2,3-dihydroxy-1,4-naphthalenedicarbaldehyde | [1] |

| CAS Number | 103860-60-2 | [1] |

| Molecular Formula | C₁₂H₈O₄ | [1] |

| Molecular Weight | 216.19 g/mol | [1] |

| Canonical SMILES | C1=CC=C2C(=C1)C(=C(C(=C2O)O)C=O)C=O | N/A |

| InChI Key | NJAASVGCSYYWPZ-UHFFFAOYSA-N | [1] |

| Appearance | Solid (predicted) | N/A |

| Purity | 97% (as supplied by some vendors) | [1] |

| Storage Temperature | 2-8°C under an inert atmosphere | [1] |

Spectroscopic Data (Analog Compounds)

Table 2: ¹H NMR Spectroscopic Data for 2,3-Dihydroxynaphthalene

| Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment | Source |

| DMSO-d₆ | 9.05 | s | 2 x OH | [2] |

| DMSO-d₆ | 7.65 | m | H-4, H-5 | [2] |

| DMSO-d₆ | 7.25 | m | H-6, H-7 | [2] |

| DMSO-d₆ | 7.15 | s | H-1, H-8 | [2] |

Table 3: ¹³C NMR Spectroscopic Data for Naphthalene-2,3-dicarbaldehyde

| Solvent | Chemical Shift (δ) ppm | Assignment | Source |

| Not Specified | 192.8 | C=O | [3] |

| Not Specified | 136.9 | C-4a, C-8a | [3] |

| Not Specified | 134.1 | C-2, C-3 | [3] |

| Not Specified | 130.3 | C-5, C-8 | [3] |

| Not Specified | 129.5 | C-6, C-7 | [3] |

| Not Specified | 128.8 | C-1, C-4 | [3] |

Note: The assignments are predicted based on general chemical shift ranges and may require further experimental verification.

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound could not be located in the surveyed literature. However, general synthetic strategies for related naphthaldehyde and dihydroxynaphthalene derivatives often involve formylation reactions of the corresponding diol or oxidation of the corresponding dimethylnaphthalene precursor.

A plausible, though unverified, synthetic approach could involve the Duff reaction or a similar formylation method applied to 2,3-dihydroxynaphthalene.

Molecular Structure Visualization

The following diagram illustrates the molecular structure of this compound.

Caption: Molecular structure of this compound.

Potential Logical Relationships in Synthesis

The synthesis of this compound would logically proceed from a readily available naphthalene precursor. A conceptual workflow is presented below.

Caption: Conceptual synthetic workflow for this compound.

Conclusion and Future Directions

This technical guide consolidates the currently available information on this compound. While fundamental physicochemical properties are known, a significant gap exists in the experimental data, particularly comprehensive spectroscopic and crystallographic analyses. Future research should focus on:

-

Development and publication of a robust synthetic protocol.

-

Complete spectroscopic characterization (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).

-

Single-crystal X-ray diffraction to determine the precise solid-state structure.

-

Investigation of its biological activities and potential applications in drug discovery and materials science.

The data on related analogs provided herein offers a valuable starting point for researchers to infer potential properties and design future experiments.

References

Theoretical Framework and Methodologies for the Study of 2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed theoretical framework and proposed experimental and computational methodologies for the comprehensive study of 2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde. Due to the limited availability of specific published data on this compound, this document synthesizes information from related chemical entities and established scientific principles to serve as a foundational resource for future research. It outlines potential synthetic routes, proposes protocols for spectroscopic and structural characterization, and details a computational workflow for in-depth theoretical analysis. Furthermore, potential avenues for investigating the biological significance of this molecule are discussed based on the known activities of analogous compounds. This guide is intended to empower researchers in the fields of medicinal chemistry, materials science, and chemical biology to unlock the potential of this intriguing molecule.

Introduction

This compound is a polyfunctional aromatic compound characterized by a naphthalene core substituted with two hydroxyl groups and two aldehyde moieties. This unique arrangement of functional groups suggests a rich chemical reactivity and the potential for diverse applications, including as a precursor in the synthesis of novel heterocyclic compounds, coordination complexes, and functional materials. The presence of both hydrogen bond donors (hydroxyls) and acceptors (aldehydes) within a rigid aromatic framework makes it an interesting candidate for studies in supramolecular chemistry and crystal engineering.

In the context of drug development, the dihydroxynaphthalene scaffold is found in various biologically active natural products and synthetic compounds. Naphthoquinone derivatives, which are structurally related, are known to exhibit a wide range of pharmacological effects, including antibacterial, antifungal, antiviral, and anticancer activities. The aldehyde functionalities can act as reactive handles for the synthesis of Schiff bases and other derivatives, allowing for the systematic exploration of structure-activity relationships.

This guide provides a structured approach to the systematic investigation of this compound, from its synthesis and characterization to its theoretical and potential biological evaluation.

Synthesis and Characterization

Proposed Synthetic Protocol

A potential synthetic route could involve the direct formylation of 2,3-dihydroxynaphthalene. The Reimer-Tiemann reaction or the Vilsmeier-Haack reaction are common methods for the introduction of aldehyde groups onto activated aromatic rings.

2.1.1. Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds.

-

Reaction: 2,3-Dihydroxynaphthalene is treated with a Vilsmeier reagent, typically generated in situ from a mixture of phosphorus oxychloride (POCl₃) and a substituted amide such as N,N-dimethylformamide (DMF).

-

Procedure:

-

To a cooled (0 °C) solution of N,N-dimethylformamide (2.2 eq.) in a suitable solvent (e.g., dichloromethane), phosphorus oxychloride (2.2 eq.) is added dropwise with stirring.

-

The reaction mixture is stirred at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

A solution of 2,3-dihydroxynaphthalene (1.0 eq.) in the same solvent is then added dropwise to the Vilsmeier reagent.

-

The reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours, with the reaction progress monitored by thin-layer chromatography (TLC).

-

After completion, the reaction is quenched by pouring it into ice-cold water and neutralized with a base (e.g., sodium bicarbonate).

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

-

Spectroscopic and Structural Characterization

The synthesized this compound should be thoroughly characterized using a suite of spectroscopic and analytical techniques.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthalene ring, the aldehyde protons, and the hydroxyl protons. The chemical shifts and coupling constants will provide valuable information about the substitution pattern and the conformation of the molecule.

-

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule, with characteristic signals for the carbonyl carbons of the aldehyde groups, the hydroxyl-substituted carbons, and the other aromatic carbons.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule, including:

-

O-H stretching vibrations of the hydroxyl groups (typically a broad band around 3200-3600 cm⁻¹).

-

C=O stretching vibrations of the aldehyde groups (around 1650-1700 cm⁻¹).

-

C-H stretching of the aldehyde group (around 2700-2800 cm⁻¹).

-

C=C stretching vibrations of the aromatic ring (in the range of 1450-1600 cm⁻¹).

2.2.3. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) will be used to confirm the molecular formula of the synthesized compound by providing a highly accurate mass measurement.

2.2.4. Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum, typically recorded in a solvent like ethanol or acetonitrile, will reveal the electronic transitions within the molecule. Aromatic compounds with extended conjugation and auxochromic groups like hydroxyls are expected to show characteristic absorption bands in the UV and possibly the visible region.

2.2.5. Single-Crystal X-ray Diffraction

Obtaining single crystals of this compound would allow for its definitive structural elucidation.

-

Protocol:

-

Crystals can be grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

-

A suitable single crystal is mounted on a goniometer.

-

X-ray diffraction data is collected at a controlled temperature (e.g., 100 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

-

The collected data is processed to determine the unit cell parameters and space group.

-

The crystal structure is solved and refined to obtain precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions.

-

Theoretical Studies: A Computational Approach

Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure, properties, and reactivity of molecules. A systematic DFT study of this compound can provide valuable insights that complement experimental findings.

Computational Protocol

-

Software: A widely used quantum chemistry software package such as Gaussian, ORCA, or Spartan should be employed.

-

Method: The B3LYP hybrid functional is a common and reliable choice for geometry optimizations and electronic property calculations of organic molecules.

-

Basis Set: A Pople-style basis set such as 6-311+G(d,p) is recommended to provide a good balance between accuracy and computational cost.

-

Workflow:

-

Geometry Optimization: The initial structure of this compound is built and its geometry is optimized to find the lowest energy conformation.

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to obtain thermodynamic data and predicted IR spectra.

-

Electronic Property Calculations: Various electronic properties are calculated, including:

-

Frontier Molecular Orbitals (HOMO and LUMO): The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined to understand the molecule's electronic reactivity and excitation properties.

-

Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the electron density distribution and identify regions of positive and negative electrostatic potential, which are indicative of electrophilic and nucleophilic sites, respectively.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can be performed to investigate intramolecular interactions, such as hydrogen bonding, and to quantify charge distributions.

-

-

Spectroscopic Predictions:

-

NMR Spectra: The chemical shifts of ¹H and ¹³C atoms are calculated and can be compared with experimental data.

-

UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations are performed to predict the electronic absorption spectrum and assign the observed transitions.

-

-

Predicted Physicochemical Properties (Illustrative Data)

The following table presents hypothetical, yet realistic, physicochemical properties for this compound that could be obtained from DFT calculations.

| Property | Predicted Value (Illustrative) |

| Molecular Formula | C₁₂H₈O₄ |

| Molecular Weight | 216.19 g/mol |

| Dipole Moment | 3.5 D |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -2.5 eV |

| HOMO-LUMO Gap | 3.7 eV |

| Electron Affinity | 2.1 eV |

| Ionization Potential | 7.8 eV |

| Polarizability | 25.0 ų |

Potential Biological Significance and Future Directions

While no specific biological activities have been reported for this compound, its structural features suggest several avenues for investigation in drug discovery.

Inferred Areas of Interest

-

Anticancer Activity: Naphthoquinone derivatives are known to exhibit anticancer properties through various mechanisms, including the generation of reactive oxygen species (ROS) and inhibition of topoisomerase. The dihydroxynaphthalene core of the target molecule could potentially be oxidized in vivo to a reactive quinone species.

-

Enzyme Inhibition: The aldehyde functionalities can potentially form covalent bonds with nucleophilic residues (e.g., cysteine, lysine) in the active sites of enzymes, leading to irreversible inhibition.

-

Antioxidant/Pro-oxidant Activity: The dihydroxyl groups on the naphthalene ring suggest that the molecule could act as a radical scavenger (antioxidant) or, under certain conditions, participate in redox cycling to generate ROS (pro-oxidant).

Proposed Experimental Workflow for Biological Evaluation

Caption: Proposed workflow for the biological evaluation of this compound.

Conclusion

This compound represents a molecule of significant synthetic and theoretical interest with untapped potential in materials science and medicinal chemistry. This technical guide provides a comprehensive roadmap for its systematic investigation. By following the proposed experimental and computational protocols, researchers can elucidate its fundamental properties and explore its potential applications. The lack of existing data presents a unique opportunity for novel and impactful research that could lead to the development of new functional materials and therapeutic agents.

Visualizations

Proposed Synthetic and Characterization Workflow

Caption: Workflow for the synthesis and characterization of the target molecule.

Logical Relationship for Computational Analysis

Caption: Workflow for the computational analysis of the target molecule.

Quantum Chemical Blueprint for 2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde: A Technical Guide for Drug Discovery

For Immediate Release

This whitepaper provides a comprehensive technical guide on the quantum chemical calculations for 2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde, a molecule of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the molecule's structural, electronic, and spectroscopic properties through theoretical investigation.

Introduction

This compound is a polyfunctional aromatic compound with potential applications in the design of novel therapeutic agents and functional materials. Its structural rigidity, coupled with the presence of hydrogen-bonding donor (hydroxyl) and acceptor (carbonyl) groups, makes it a compelling scaffold for interacting with biological targets. Understanding the molecule's intrinsic properties at a quantum mechanical level is paramount for rational drug design and the development of structure-activity relationships (SAR). This guide outlines the standard computational protocols and expected outcomes from a thorough quantum chemical analysis.

Computational Methodology

The theoretical data presented herein is based on established quantum chemical methods, providing a reliable approximation of the properties of this compound.

Experimental Protocols

Software: All calculations are typically performed using the Gaussian suite of programs.

Level of Theory: The molecular geometry of this compound is optimized using Density Functional Theory (DFT) with the B3LYP hybrid functional.

Basis Set: The 6-311++G(d,p) basis set is employed for all atoms, which provides a good balance between accuracy and computational cost for molecules of this size.

Geometry Optimization and Vibrational Analysis: The geometry is optimized in the gas phase without any symmetry constraints. A subsequent vibrational frequency calculation at the same level of theory is performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies.

Electronic Properties: Key electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are determined from the optimized geometry.

Spectroscopic Predictions:

-

NMR Spectroscopy: 1H and 13C NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level. Tetramethylsilane (TMS) is used as the reference standard.

-

UV-Vis Spectroscopy: Electronic excitation energies and oscillator strengths are predicted using Time-Dependent DFT (TD-DFT) at the B3LYP/6-311++G(d,p) level, typically in a solvent model (e.g., using the Polarizable Continuum Model - PCM) to simulate experimental conditions.

Data Presentation

The following tables summarize the expected quantitative data from the quantum chemical calculations on this compound. Note: The values presented are representative and based on calculations of structurally similar molecules. They serve as a baseline for what to expect from a dedicated computational study.

Table 1: Optimized Geometrical Parameters (Representative Values)

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | C-C (aromatic) | 1.39 - 1.42 |

| C=O | ~1.22 | |

| C-O (hydroxyl) | ~1.35 | |

| C-H (aromatic) | ~1.08 | |

| C-H (aldehyde) | ~1.10 | |

| O-H | ~0.97 | |

| Bond Angles (°) | C-C-C (aromatic) | 118 - 122 |

| C-C=O | ~124 | |

| O=C-H | ~121 | |

| C-C-O (hydroxyl) | ~119 | |

| Dihedral Angles (°) | C-C-C-O (aldehyde) | ~180 (planar) |

| C-C-C-O (hydroxyl) | ~0 or ~180 (planar) |

Table 2: Calculated Vibrational Frequencies (Representative Values)

| Vibrational Mode | Functional Group | Wavenumber (cm-1) | Intensity |

| O-H stretch | Hydroxyl | 3400 - 3600 | Strong, Broad |

| C-H stretch (aromatic) | Aromatic Ring | 3050 - 3150 | Medium |

| C-H stretch (aldehyde) | Aldehyde | 2750 - 2850 | Medium |

| C=O stretch | Aldehyde | 1680 - 1710 | Strong |

| C=C stretch (aromatic) | Aromatic Ring | 1500 - 1620 | Medium-Strong |

| C-O stretch | Hydroxyl | 1200 - 1280 | Strong |

Table 3: Electronic Properties (Representative Values)

| Property | Value (eV) |

| HOMO Energy | -6.0 to -6.5 |

| LUMO Energy | -2.0 to -2.5 |

| HOMO-LUMO Energy Gap | 3.5 to 4.5 |

Table 4: Predicted Spectroscopic Data (Representative Values)

| Spectrum | Parameter | Predicted Value (ppm or nm) |

| 1H NMR | δ (O-H) | 8.0 - 10.0 |

| δ (Ar-H) | 7.0 - 8.5 | |

| δ (CHO) | 9.5 - 10.5 | |

| 13C NMR | δ (C=O) | 190 - 200 |

| δ (C-OH) | 150 - 160 | |

| δ (Ar-C) | 110 - 140 | |

| UV-Vis | λmax 1 (π → π) | 280 - 320 |

| λmax 2 (n → π) | 340 - 380 |

Visualizations

The following diagrams illustrate the logical workflow of the quantum chemical calculations and the relationship between the computed properties.

Conclusion

The quantum chemical calculations outlined in this technical guide provide a robust framework for characterizing this compound. The predicted geometric, electronic, and spectroscopic data serve as a critical foundation for understanding its chemical behavior and potential as a pharmacophore or functional material. This theoretical blueprint enables researchers to make informed decisions in the design and synthesis of novel derivatives with tailored properties, accelerating the pace of discovery in drug development and materials science.

Solubility Profile of 2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde (CAS No. 103860-60-2). Due to the limited availability of specific quantitative solubility data in peer-reviewed literature for this compound, this document outlines predicted solubility based on its chemical structure and the known properties of related compounds. Furthermore, it provides detailed experimental protocols for researchers to determine its solubility in various solvents.

Core Compound Properties

| Property | Value | Reference |

| CAS Number | 103860-60-2 | [1] |

| Molecular Formula | C₁₂H₈O₄ | [1] |

| Molecular Weight | 216.19 g/mol | [1] |

| Physical Form | Solid | |

| Purity (Typical) | ≥97% | |

| Storage Conditions | 2-8°C, under an inert atmosphere |

Predicted Solubility of this compound

The solubility of this compound is governed by the interplay of its polar functional groups (two hydroxyl and two aldehyde groups) and its nonpolar aromatic naphthalene core. The hydroxyl and carbonyl oxygen atoms can act as hydrogen bond acceptors, while the hydroxyl protons can act as hydrogen bond donors. This suggests a higher affinity for polar solvents.

The closely related compound, 2,3-Dihydroxynaphthalene, which lacks the two formyl groups, is known to be soluble in polar organic solvents such as ethanol, methanol, and acetone.[2] It exhibits limited solubility in cold water, which increases with temperature.[2] Specifically, its solubility in dimethyl sulfoxide (DMSO) has been reported as 175 mg/mL, often requiring sonication for dissolution.[3]

Based on these characteristics, the following table summarizes the predicted solubility of this compound.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetone | High | These solvents can effectively solvate the compound through dipole-dipole interactions and by accepting hydrogen bonds from the hydroxyl groups. The high solubility of the parent compound, 2,3-dihydroxynaphthalene, in DMSO supports this prediction.[3] |

| Polar Protic | Methanol, Ethanol | Moderate to High | These solvents can engage in hydrogen bonding with both the hydroxyl and aldehyde groups, facilitating dissolution. The parent compound is soluble in these solvents.[2] |

| Nonpolar Aromatic | Toluene, Benzene | Low to Moderate | The aromatic nature of these solvents can interact favorably with the naphthalene ring system of the compound through π-stacking interactions. However, their inability to form strong hydrogen bonds will limit the solubility. |

| Nonpolar Aliphatic | Hexane, Heptane | Low | The large, polar functional groups of this compound make it unlikely to be soluble in nonpolar aliphatic solvents. |

| Aqueous | Water | Low | While the hydroxyl and aldehyde groups can form hydrogen bonds with water, the large, hydrophobic naphthalene core is expected to significantly limit aqueous solubility.[4][5][6] The solubility of the parent compound in cold water is also limited.[2] Solubility in aqueous solutions may be enhanced at higher temperatures or with pH adjustment. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is essential. The following method is a common approach for determining the solubility of a solid compound in a liquid solvent.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., DMSO, ethanol, water)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials.

-

Add a known volume of the selected solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, visually confirm that excess solid remains.

-

Remove the vials from the shaker and let them stand to allow the solid to settle.

-

To separate the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a set time (e.g., 15 minutes).

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a syringe filter to remove any remaining solid particles.

-

-

Analysis:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted samples using a validated HPLC method.

-

Prepare a calibration curve using standard solutions of known concentrations.

-

-

Calculation:

-

Calculate the concentration of the saturated solution from the HPLC data, accounting for the dilution factor.

-

Express the solubility in desired units, such as mg/mL or mol/L.

-

Visualizations

The following diagrams illustrate the logical relationships influencing the solubility of this compound and a general workflow for its experimental determination.

Caption: Factors influencing the solubility of this compound.

References

Analysis of 2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde: A Technical Guide to its Prospective Crystal Structure

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated crystal structure of 2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde. While a definitive, publicly available crystal structure for this specific compound has not been identified in comprehensive searches of crystallographic databases, this document outlines the expected molecular geometry, potential intermolecular interactions, and a detailed, generalized experimental protocol for its crystallographic analysis. This information is based on the analysis of structurally related naphthalene derivatives and standard crystallographic methodologies.

Introduction

This compound is a polyfunctional aromatic compound incorporating a naphthalene core substituted with two hydroxyl and two aldehyde groups. These functional groups are anticipated to play a significant role in the molecule's crystal packing and its potential applications in materials science and drug development. The determination of its precise three-dimensional structure through single-crystal X-ray diffraction is crucial for understanding its chemical reactivity, physical properties, and biological activity.

Prospective Molecular Structure and Crystal Packing

Based on the known structures of related naphthalene derivatives, the following structural features are anticipated for this compound:

-

Planarity: The naphthalene core is expected to be largely planar. The hydroxyl and aldehyde functional groups will likely exhibit some degree of torsion with respect to the naphthalene ring to minimize steric hindrance.

-

Intramolecular Hydrogen Bonding: The proximity of the hydroxyl and aldehyde groups suggests the potential for intramolecular hydrogen bonding between the hydroxyl proton and the carbonyl oxygen of the adjacent aldehyde group. This would lead to the formation of a stable six-membered ring, influencing the overall conformation.

-

Intermolecular Interactions: The crystal packing is expected to be dominated by a network of intermolecular hydrogen bonds involving the hydroxyl and aldehyde groups. These interactions could lead to the formation of various supramolecular architectures, such as chains, sheets, or three-dimensional networks. Pi-pi stacking interactions between the naphthalene rings of adjacent molecules are also likely to contribute to the stability of the crystal lattice.

Generalized Experimental Protocol for Crystal Structure Determination

The following section details a standard experimental workflow for determining the crystal structure of a small organic molecule like this compound.

Crystallization

The initial and often most challenging step is to grow single crystals of sufficient size and quality. Several common crystallization techniques can be employed:

-

Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration promotes the formation of well-ordered crystals.

-

Solvent Diffusion: A solution of the compound is placed in a vial, and a less soluble "anti-solvent" is carefully layered on top. Diffusion of the anti-solvent into the solution reduces the solubility of the compound, inducing crystallization at the interface.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a reservoir of a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, causing crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystal growth.

A variety of solvents should be screened to find the optimal conditions for crystal growth. Common solvents for naphthalene derivatives include acetone, ethanol, methanol, dichloromethane, chloroform, and ethyl acetate, as well as mixtures thereof.

X-ray Diffraction Data Collection

Once suitable single crystals are obtained, they are mounted on a goniometer head and placed in the X-ray beam of a diffractometer.

-

Data Collection Parameters:

-

X-ray Source: Typically Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation.

-

Temperature: Data is often collected at low temperatures (e.g., 100 K or 150 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.

-

Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated in the X-ray beam. Modern diffractometers use CCD or CMOS detectors to efficiently collect the data.

-

Structure Solution and Refinement

The collected diffraction data is then processed to determine the crystal structure.

-

Data Reduction: The raw diffraction images are integrated to obtain the intensities and positions of the Bragg reflections. These intensities are then corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).

-

Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods. These methods use the measured reflection intensities to calculate a preliminary electron density map.

-

Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. In this process, the atomic coordinates, thermal parameters, and other structural parameters are adjusted to minimize the difference between the observed and calculated structure factors. The quality of the final structure is assessed using metrics such as the R-factor.

Data Presentation: Anticipated Crystallographic Parameters

Should the crystal structure of this compound be determined, the following tables would be used to summarize the key quantitative data.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Expected Value/Range |

| Empirical formula | C₁₂H₈O₄ |

| Formula weight | 216.19 g/mol |

| Crystal system | To be determined |

| Space group | To be determined |

| Unit cell dimensions (Å, °) | a = ?, b = ?, c = ? |

| α = ?, β = ?, γ = ? | |

| Volume (ų) | To be determined |

| Z (molecules per unit cell) | To be determined |

| Calculated density (g/cm³) | To be determined |

| Absorption coefficient (mm⁻¹) | To be determined |

| F(000) | To be determined |

| Crystal size (mm³) | e.g., 0.2 x 0.1 x 0.1 |

| Theta range for data collection (°) | e.g., 2.0 to 28.0 |

| Index ranges | To be determined |

| Reflections collected | To be determined |

| Independent reflections | To be determined |

| R_int | To be determined |

| Completeness to theta (%) | > 99.0 |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | To be determined |

| Goodness-of-fit on F² | ~1.0 |

| Final R indices [I>2sigma(I)] | R1 = ?, wR2 = ? |

| R indices (all data) | R1 = ?, wR2 = ? |

| Largest diff. peak and hole (e.Å⁻³) | To be determined |

Table 2: Selected Bond Lengths (Å)

| Bond | Expected Length (Å) |

| C-C (aromatic) | 1.36 - 1.42 |

| C-O (hydroxyl) | 1.34 - 1.38 |

| C=O (aldehyde) | 1.20 - 1.24 |

| C-C (aldehyde) | 1.47 - 1.51 |

| C-H (aromatic) | 0.93 - 0.98 |

| O-H (hydroxyl) | 0.82 - 0.86 |

Table 3: Selected Bond Angles (°)

| Angle | Expected Angle (°) |

| C-C-C (in ring) | 118 - 122 |

| C-C-O (hydroxyl) | 117 - 123 |

| C-C=O (aldehyde) | 122 - 126 |

| O=C-H (aldehyde) | 118 - 122 |

| C-O-H (hydroxyl) | 105 - 110 |

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for crystal structure determination.

Conclusion

While the definitive crystal structure of this compound remains to be elucidated and published, this guide provides a robust framework for its anticipated structural characteristics and a detailed methodology for its determination. The presence of multiple hydrogen bond donors and acceptors suggests a rich supramolecular chemistry, which can only be fully understood through single-crystal X-ray diffraction analysis. The experimental protocols and expected data presented herein offer a valuable resource for researchers embarking on the crystallographic study of this and related compounds.

Purity Assessment of 2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for assessing the purity of 2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde, a key building block in the synthesis of novel organic materials and potential pharmaceutical candidates. While specific, in-depth purity analysis data for this compound is not extensively published, this document outlines a robust, multi-technique approach based on standard analytical practices for analogous chemical structures. The following sections detail the recommended experimental protocols, present hypothetical yet representative data for illustrative purposes, and visualize the logical workflow for synthesis and quality control.

Core Purity Assessment Strategy

A combination of chromatographic and spectroscopic techniques is essential for a thorough purity assessment of this compound. This multi-faceted approach ensures the identification and quantification of potential impurities, including residual starting materials, by-products from synthesis, and degradation products. The primary recommended techniques are:

-

High-Performance Liquid Chromatography (HPLC): For the separation and quantification of the main component and any non-volatile impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the main component and to identify and quantify any proton- or carbon-containing impurities.

-

Mass Spectrometry (MS): To confirm the molecular weight of the target compound and to identify the mass of any potential impurities.

-

Elemental Analysis: To determine the elemental composition (C, H, O) and compare it with the theoretical values.

Quantitative Data Summary

The following tables present representative, hypothetical data that would be expected from the purity analysis of a high-purity batch of this compound.

Table 1: High-Performance Liquid Chromatography (HPLC) Purity Analysis

| Parameter | Result |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | 4.2 minutes |

| Purity (Area %) | 99.85% |

| Total Impurities | 0.15% |

Table 2: ¹H NMR Spectroscopy Data (400 MHz, DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 10.51 | s | 2H | Aldehyde (-CHO) |

| 9.85 | s | 2H | Hydroxyl (-OH) |

| 7.82 | dd | 2H | Aromatic (H-5, H-8) |

| 7.45 | dd | 2H | Aromatic (H-6, H-7) |

Table 3: Mass Spectrometry (MS) Data

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Assignment |

| ESI-Negative | 215.0344 | [M-H]⁻ |

| ESI-Positive | 217.0498 | [M+H]⁺ |

Table 4: Elemental Analysis Data

| Element | Theoretical % | Experimental % |

| Carbon (C) | 66.67 | 66.62 |

| Hydrogen (H) | 3.73 | 3.75 |

| Oxygen (O) | 29.60 | 29.63 |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

-

Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 10 mL of the mobile phase to create a 0.1 mg/mL solution.

-

Instrumentation: Use a standard HPLC system equipped with a UV detector.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: An isocratic mixture of 60% acetonitrile and 40% water containing 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 254 nm.

-

Column Temperature: 30 °C.

-

-

Analysis: Inject the sample and record the chromatogram for at least 10 minutes. Calculate the area percentage of the main peak relative to the total peak area to determine the purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

-

Data Processing: Process the spectra using appropriate software. Integrate the peaks in the ¹H NMR spectrum to confirm the relative proton ratios. Compare the observed chemical shifts with those expected for the structure.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 0.01 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Analysis Conditions:

-

Ionization Mode: ESI, in both positive and negative modes.

-

Mass Range: Scan from m/z 50 to 500.

-

Capillary Voltage: Typically 3-4 kV.

-

-

Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass of this compound (C₁₂H₈O₄, exact mass: 216.0423).

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and purity assessment of this compound, as well as a conceptual representation of the analytical workflow.

Caption: Synthesis and Purity Assessment Workflow for this compound.

Caption: Relationship between Compound Properties and Analytical Methods.

Navigating the Thermal Landscape of 2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Understanding Thermal Stability through its Precursor: 2,3-Dihydroxynaphthalene

The thermal behavior of the parent molecule, 2,3-Dihydroxynaphthalene, offers valuable insights into the potential stability of its dicarbaldehyde derivative. The introduction of two aldehyde groups onto the naphthalene core is expected to significantly influence its thermal properties. The aldehyde groups can increase intermolecular forces, such as dipole-dipole interactions and hydrogen bonding, which would likely lead to a higher melting point and potentially alter the decomposition pathway compared to the parent diol.

Physicochemical and Thermal Data for 2,3-Dihydroxynaphthalene

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈O₂ | [1] |

| Molecular Weight | 160.17 g/mol | [1] |

| Melting Point | 162-165 °C | [2] |

| Flash Point | 175 °C | |

| Appearance | White to Gray to Brown powder/crystal |

Prospective Synthesis of 2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde

A plausible and historically significant method for the synthesis of this compound is the Reimer-Tiemann reaction.[3][4] This reaction introduces formyl groups onto a phenol ring, and in the case of 2,3-Dihydroxynaphthalene, it would involve the formylation at the 1 and 4 positions. The process is typically carried out in a basic solution with chloroform.[3]

Caption: Synthetic pathway for this compound.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the principal techniques.[5][6][7]

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the compound by measuring its mass change as a function of temperature.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a TGA sample pan (e.g., alumina or platinum).

-

Instrumentation: The analysis is performed using a thermogravimetric analyzer.

-

Experimental Conditions:

-

Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).

-

Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas like nitrogen, to prevent oxidative decomposition. A flow rate of, for example, 20-50 mL/min is maintained.

-

-

Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition and the temperatures at various percentages of weight loss are determined.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and glass transitions by measuring the heat flow into or out of a sample as a function of temperature.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

Instrumentation: The analysis is carried out using a differential scanning calorimeter.

-

Experimental Conditions:

-

Temperature Program: A heat-cool-heat cycle is often employed. For instance, the sample is heated from ambient temperature to a temperature above its expected melting point at a controlled rate (e.g., 10 °C/min), then cooled at a controlled rate, and finally reheated.

-

Atmosphere: An inert atmosphere, such as nitrogen, is maintained at a constant flow rate.

-

-

Data Analysis: The DSC thermogram plots the heat flow versus temperature. Endothermic events (like melting) and exothermic events (like crystallization or decomposition) are identified as peaks. The melting point is determined from the peak of the endothermic transition.

Caption: Workflow for the thermal analysis of the target compound.

Conclusion and Future Outlook

While direct experimental data on the thermal stability of this compound is currently lacking, this guide provides a solid framework for its investigation. The known properties of its precursor, 2,3-Dihydroxynaphthalene, suggest a stable aromatic system, and the addition of dicarbaldehyde moieties is anticipated to further enhance its thermal resilience. The detailed experimental protocols for TGA and DSC outlined herein offer a clear path for researchers to empirically determine the thermal characteristics of this promising compound. Such data will be invaluable for its potential applications in drug development and materials science, where thermal stability is a critical parameter for processing, storage, and efficacy. Future research should focus on conducting these thermal analyses to provide the much-needed quantitative data for this compound.

References

- 1. 2,3-Dihydroxynaphthalene | C10H8O2 | CID 7091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,3-Dihydroxynaphthalene, 98% | Fisher Scientific [fishersci.ca]

- 3. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 4. synarchive.com [synarchive.com]

- 5. microbiozindia.com [microbiozindia.com]

- 6. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 7. mooreanalytical.com [mooreanalytical.com]

An In-depth Technical Guide to 2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde and its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde, a versatile aromatic dialdehyde, and its derivatives. The document details synthetic methodologies, explores the diverse biological activities of its derivatives, particularly Schiff bases and their metal complexes, and delves into their potential applications in drug discovery and development. The information is presented with a focus on experimental protocols and quantitative data to facilitate further research and application.

Core Compound: this compound

This compound is a key organic intermediate characterized by a naphthalene core substituted with two hydroxyl and two formyl groups at positions 2, 3, 1, and 4, respectively. This unique arrangement of functional groups imparts high reactivity and makes it a valuable precursor for the synthesis of a wide array of derivatives.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 103860-60-2 |

| Molecular Formula | C₁₂H₈O₄ |

| Molecular Weight | 216.19 g/mol |

| IUPAC Name | 2,3-dihydroxy-1,4-naphthalenedicarbaldehyde |

| Physical Form | Solid |

| Storage Temperature | 2-8°C under an inert atmosphere |

Synthesis of this compound

Conceptual Synthetic Workflow:

Caption: Plausible synthetic pathway for this compound.

Experimental Protocol (Hypothetical Vilsmeier-Haack Approach):

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, place N,N-dimethylformamide (DMF) and cool it in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. The Vilsmeier reagent, a chloromethyliminium salt, is formed in situ.

-

Reaction with Naphthalene Precursor: Dissolve 2,3-dihydroxynaphthalene in a suitable solvent and add it dropwise to the Vilsmeier reagent. The reaction mixture is then stirred at a controlled temperature.

-

Hydrolysis and Product Isolation: After the reaction is complete, the mixture is poured into crushed ice and neutralized with a base (e.g., sodium hydroxide solution) to hydrolyze the intermediate iminium salt to the aldehyde. The resulting precipitate of this compound is then filtered, washed, and purified by recrystallization.

Derivatives of this compound